

PQR530: A Technical Guide to its Dual Inhibition of the PI3K/mTOR Pathway

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] As an ATP-competitive inhibitor, **PQR530** demonstrates subnanomolar affinity for PI3Kα and mTOR, leading to the effective suppression of the PI3K/AKT/mTOR signaling cascade.[1][2] This pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers and neurological disorders has positioned it as a key therapeutic target.[3][4] This document provides a comprehensive technical overview of **PQR530**, including its mechanism of action, key experimental data, and relevant methodologies.

Mechanism of Action

PQR530 exerts its therapeutic effects by competitively binding to the ATP-binding site of both PI3K and mTOR kinases.[5] This dual inhibition effectively blocks the entire PI3K/AKT/mTOR signaling axis. The PI3K family of lipid kinases, upon activation by growth factors or other stimuli, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of substrates, including mTORC1, leading to the

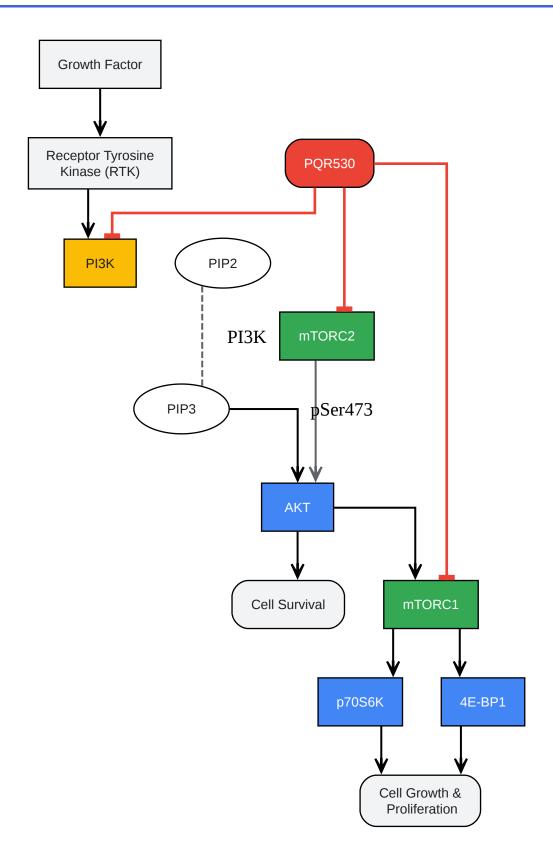


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promotion of cell growth and proliferation. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 regulates protein synthesis, while mTORC2 is involved in cell survival and cytoskeletal organization, and also phosphorylates AKT at serine 473 for its full activation. By inhibiting both PI3K and mTOR, **PQR530** provides a comprehensive blockade of this critical signaling network.[2][6]





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Figure 1: PQR530 Inhibition of the PI3K/mTOR Signaling Pathway.



Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for PQR530.

Table 1: In Vitro Binding Affinity and Cellular Potency

Target	Parameter	Value	Cell Line	Reference
ΡΙ3Κα	Kd	0.84 nM	-	[1][2]
mTOR	Kd	0.33 nM	-	[1][2]
ΡΙ3Κα	Ki	~11 nM	-	[4]
mTOR	Ki	~7.4 nM	-	[4]
PKB/Akt (pSer473) Phosphorylation	IC50	0.07 μΜ	A2058 Melanoma	[2][6]
S6 (pSer235/236) Phosphorylation	IC50	0.07 μΜ	A2058 Melanoma	[2][6]
Cancer Cell Line Panel (44 lines)	Mean GI50	426 nM	-	[2][6]

Table 2: In Vivo Pharmacokinetics in Mice

Parameter	Route	Dose	Plasma	Brain	Reference
Cmax	Oral	50 mg/kg	7.8 μg/mL	112.6 μg/mL	[5]
Tmax	Oral	50 mg/kg	30 minutes	30 minutes	[5]
t1/2	Oral	50 mg/kg	~5 hours	~5 hours	[5]
Brain:Plasma Ratio	Oral	-	-	~1.6	[7][8]

Experimental Protocols



In Vitro Kinase Assays

Objective: To determine the binding affinity (Kd or Ki) of PQR530 to PI3K and mTOR kinases.

Methodology (General Overview):

- Enzyme Source: Recombinant human PI3K isoforms and mTOR kinase domain.
- Assay Principle: Competitive binding assays are typically employed. These can be based on various detection methods, such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or radioactive filter binding assays.
- Procedure:
 - A fixed concentration of the kinase and a labeled ATP-competitive ligand (tracer) are incubated together.
 - Increasing concentrations of the test compound (PQR530) are added to compete with the tracer for binding to the kinase's ATP pocket.
 - The displacement of the tracer is measured, and the data is used to calculate the IC50 value.
 - The IC50 value is then converted to a Ki or Kd value using the Cheng-Prusoff equation or by direct measurement in saturation binding experiments.

Cellular Phosphorylation Assays

Objective: To assess the inhibitory effect of **PQR530** on downstream signaling of the PI3K/mTOR pathway in cells.

Methodology (e.g., PathScan® Analysis):[5]

- Cell Line: A relevant cancer cell line, such as A2058 melanoma or MCF7 breast cancer cells, is used.[2][5]
- Procedure:

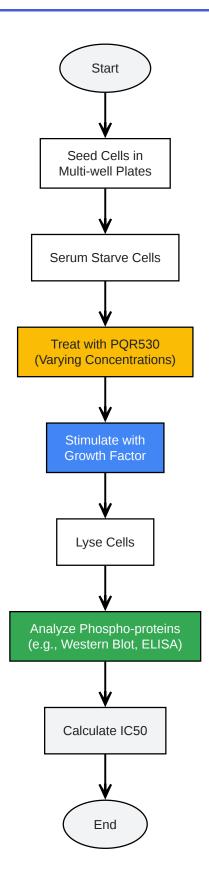






- Cells are seeded in multi-well plates and allowed to adhere.
- Cells are serum-starved to reduce basal pathway activation.
- Cells are pre-treated with various concentrations of **PQR530** for a specified time.
- The PI3K/mTOR pathway is stimulated with a growth factor (e.g., IGF-1 or insulin).
- Cells are lysed, and the lysates are analyzed for the phosphorylation status of key downstream proteins like AKT (at Ser473) and S6 ribosomal protein (at Ser235/236).
- Detection is typically performed using sandwich ELISA-based assays (like PathScan®) or Western blotting with phospho-specific antibodies.
- IC50 values are calculated based on the dose-dependent inhibition of phosphorylation.





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Figure 2: Generalized Workflow for Cellular Phosphorylation Assays.



In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **PQR530** in a living organism.

Methodology (General Overview):

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
- Tumor Implantation: Human cancer cell lines (e.g., OVCAR-3 ovarian cancer, SUDHL-6 lymphoma) are subcutaneously injected into the flanks of the mice.[3][5]
- Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and **PQR530** treatment groups. **PQR530** is administered orally on a daily schedule.[5]
- Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis (e.g., checking for inhibition of pAKT in the tumor tissue).
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

Conclusion

PQR530 is a highly potent, dual pan-PI3K/mTOR inhibitor with a favorable pharmacokinetic profile, including excellent brain penetration.[3][5] Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway has been demonstrated through robust in vitro and in vivo preclinical data. These characteristics make **PQR530** a promising therapeutic candidate for the treatment of various cancers and potentially other diseases driven by the dysregulation of this pathway, such as certain neurological disorders.[2][7] Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

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